Etosalamide
Overview
Description
Etosalamide, also known as Ethosalamide, is a compound with the chemical formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is primarily known for its antipyretic and analgesic properties, meaning it can reduce fever and alleviate pain . Additionally, this compound exhibits anti-inflammatory activity and is used in research related to allergic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etosalamide involves the reaction of 2-ethoxyethanol with benzoyl chloride to form 2-ethoxyethoxybenzoyl chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity . The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Etosalamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amine derivatives
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Etosalamide has a wide range of scientific research applications, including:
Mechanism of Action
Etosalamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins play a key role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: Another antipyretic and analgesic agent with a similar mechanism of action but different chemical structure.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Aspirin: An NSAID that also inhibits COX enzymes but has additional antiplatelet effects.
Uniqueness
Etosalamide is unique in its specific chemical structure, which provides distinct pharmacokinetic properties and a different side effect profile compared to other similar compounds . Its combination of antipyretic, analgesic, and anti-inflammatory activities makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRCMFFZFCWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934666 | |
Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-15-5 | |
Record name | Etosalamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETOSALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PU994YJUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.